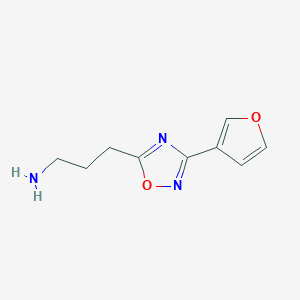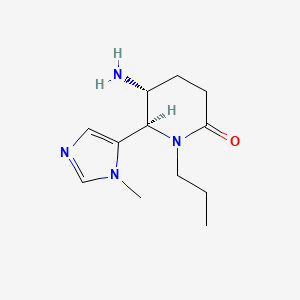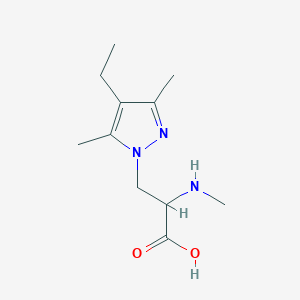
3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, two methyl groups, and a methylamino group attached to the pyrazole ring, along with a propanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can be achieved through a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3,5-dimethylpyrazole.
Alkylation: The 3,5-dimethylpyrazole is then alkylated using ethyl bromide to introduce the ethyl group at the 4-position.
Amination: The resulting 4-ethyl-3,5-dimethylpyrazole is subjected to a Mannich reaction with formaldehyde and methylamine to introduce the methylamino group at the 2-position.
Carboxylation: Finally, the compound undergoes carboxylation using carbon dioxide to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated, acylated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe to investigate biological pathways involving pyrazole derivatives.
Medicine
In medicinal chemistry, the compound could be explored for its potential pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups that can undergo polymerization or cross-linking reactions.
Mécanisme D'action
The mechanism of action of 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors, while the methylamino and propanoic acid groups can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Lacks the ethyl and methylamino groups, making it less versatile in terms of functionalization.
4-Ethyl-3,5-dimethylpyrazole:
2-Methylamino-3,5-dimethylpyrazole: Lacks the ethyl and propanoic acid groups, affecting its reactivity and binding properties.
Uniqueness
3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
3-(4-ethyl-3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-5-9-7(2)13-14(8(9)3)6-10(12-4)11(15)16/h10,12H,5-6H2,1-4H3,(H,15,16) |
Clé InChI |
YAOXAIXCMQQYQY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(N=C1C)CC(C(=O)O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



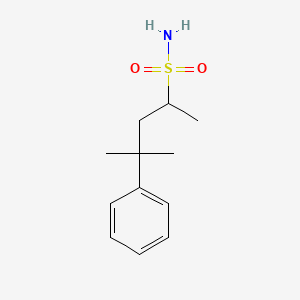


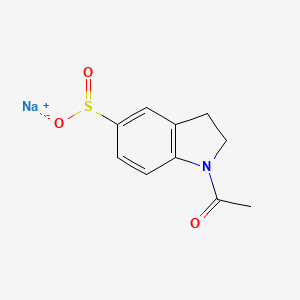
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)




